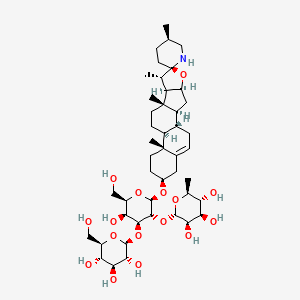

Solasonine

Description

Properties

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H73NO16/c1-19-8-13-45(46-16-19)20(2)30-27(62-45)15-26-24-7-6-22-14-23(9-11-43(22,4)25(24)10-12-44(26,30)5)57-42-39(61-40-36(54)34(52)31(49)21(3)56-40)38(33(51)29(18-48)59-42)60-41-37(55)35(53)32(50)28(17-47)58-41/h6,19-21,23-42,46-55H,7-18H2,1-5H3/t19-,20+,21+,23+,24-,25+,26+,27+,28-,29-,30+,31+,32-,33+,34-,35+,36-,37-,38+,39-,40+,41+,42-,43+,44+,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTMYNGDIBTNSK-XEAAVONHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H73NO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801028790 | |

| Record name | Solasonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

884.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19121-58-5 | |

| Record name | Solasonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19121-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Solasonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019121585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Solasonine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17103 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Solasonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Solasonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLASONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR60638HXL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Solasonine: A Technical Guide to its Biological Activity and Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solasonine, a glycoalkaloid found in various Solanum species, has garnered significant attention in the scientific community for its diverse biological activities, particularly its potent cytotoxic effects against a range of cancer cell lines. This technical guide provides an in-depth overview of the biological activities and cytotoxicity of this compound, with a focus on its anticancer properties. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of novel therapeutic agents.

Data Presentation: Cytotoxicity of this compound

The cytotoxic activity of this compound has been evaluated against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below for easy comparison.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay Method |

| SW620 | Colorectal Cancer | 35.52[1][2] | 24[1][2] | CCK-8[1][2] |

| SW480 | Colorectal Cancer | 44.16[1][2] | 24[1][2] | CCK-8[1][2] |

| A549 | Lung Cancer | 44.18[1][2] | 24[1][2] | CCK-8[1][2] |

| MGC803 | Gastric Cancer | 46.72[1][2] | 24[1][2] | CCK-8[1][2] |

| THP-1 | Acute Monocytic Leukemia | 8.33 | 48 | CCK-8 |

| MV4-11 | Acute Monocytic Leukemia | 9.54 | 48 | CCK-8 |

| NB-4 | Acute Promyelocytic Leukemia | 11.21 | 48 | CCK-8 |

| HL-60 | Acute Promyelocytic Leukemia | 13.85 | 48 | CCK-8 |

| HEL | Erythroleukemia | 15.67 | 48 | CCK-8 |

| Raji | Burkitt's Lymphoma | >40 | 48 | CCK-8 |

| Jurkat | Acute T-cell Leukemia | >40 | 48 | CCK-8 |

| T24 | Bladder Cancer | ~50 | 48 | CCK-8[3] |

| 5637 | Bladder Cancer | ~80 | 48 | CCK-8[3] |

| HepG2 | Liver Cancer | Not specified | Not specified | MTT[4] |

| Huh7 | Liver Cancer | Not specified | Not specified | MTT[4] |

Core Biological Activities and Mechanisms of Action

This compound exerts its biological effects through a variety of mechanisms, primarily culminating in the inhibition of cancer cell proliferation and the induction of cell death. The key activities and the underlying signaling pathways are detailed below.

Induction of Apoptosis

A primary mechanism of this compound's anticancer activity is the induction of apoptosis, or programmed cell death. This is achieved through the modulation of several key signaling pathways and proteins.

-

Mitochondrial Pathway: this compound has been shown to decrease the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, including caspase-3 and caspase-9, which are executioner enzymes of apoptosis. The balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is also regulated by this compound to favor apoptosis.

-

Signaling Pathway Involvement:

-

PI3K/Akt Pathway: this compound treatment can lead to a decrease in the phosphorylation of PI3K and Akt, key proteins in a signaling pathway that promotes cell survival. Inhibition of this pathway contributes to the pro-apoptotic effects of this compound.

-

MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including ERK, p38, and JNK, are also implicated in this compound-induced apoptosis. This compound has been observed to decrease the phosphorylation of ERK and p38.

-

Cell Cycle Arrest

This compound can halt the progression of the cell cycle, thereby preventing cancer cells from dividing and proliferating. Studies have shown that this compound can induce cell cycle arrest at the S phase or the G2/M phase, depending on the cell type and experimental conditions.[4] This is often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.

Anti-Inflammatory Activity

Chronic inflammation is a known contributor to cancer development and progression. This compound has demonstrated anti-inflammatory properties, which may contribute to its overall anticancer effects. It has been shown to inhibit the production of pro-inflammatory mediators.

Inhibition of Metastasis

The spread of cancer cells to distant organs, a process known as metastasis, is a major cause of cancer-related mortality. This compound has been reported to inhibit the migration and invasion of cancer cells, suggesting its potential to interfere with the metastatic cascade.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound's biological activity are provided below. These protocols are intended to serve as a guide and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT/CCK-8)

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CCK-8 (Cell Counting Kit-8) solution

-

Solubilization solution (e.g., DMSO or isopropanol with HCl) for MTT assay

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. A typical concentration range might be from 0 to 100 µM.[1][2]

-

Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate the plates for a specified period, typically 24, 48, or 72 hours.[1][2][3][5]

-

For MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

-

-

For CCK-8 Assay:

-

Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., ~570 nm for MTT, 450 nm for CCK-8).

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with this compound at a predetermined concentration (e.g., a concentration around the IC50 value) for a specified time (e.g., 24 or 48 hours).[2] Include an untreated control.

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Fixation solution (e.g., 70% cold ethanol)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.[1][2]

-

Harvest the cells and wash with cold PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases can be determined using cell cycle analysis software.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression and phosphorylation status of proteins involved in specific signaling pathways.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., phospho-Akt, total Akt, cleaved caspase-3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells and treat with this compound as previously described.

-

Lyse the cells in lysis buffer and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for at least 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the relative protein expression levels.

Conclusion

This compound is a promising natural compound with potent biological activities, particularly in the realm of cancer research. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit inflammation and metastasis through the modulation of multiple signaling pathways makes it a compelling candidate for further investigation as a potential therapeutic agent. The data and protocols presented in this technical guide are intended to facilitate and guide future research into the multifaceted biological effects of this compound. As with any natural product, further studies are warranted to fully elucidate its mechanisms of action, evaluate its in vivo efficacy and safety, and explore its potential for clinical application.

References

- 1. Anti-Colorectal Cancer Activity of Solasonin from Solanum nigrum L. via Histone Deacetylases-Mediated p53 Acetylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. This compound Induces Apoptosis and Inhibits Proliferation of Bladder Cancer Cells by Suppressing NRP1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound Suppresses the Proliferation of Acute Monocytic Leukemia Through the Activation of the AMPK/FOXO3A Axis - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Origin and Chemical Nature of Solasonine

An In-depth Technical Guide on the Core Aspects of Solasonine

This compound is a naturally occurring steroidal glycoalkaloid found in a variety of plants belonging to the Solanum genus within the Solanaceae family.[1][2] This family includes important crops such as potatoes, tomatoes, and eggplants.[3] this compound is a glycoside of the aglycone solasodine, meaning it consists of the steroidal alkaloid solasodine attached to a carbohydrate moiety.[1][4] Specifically, its carbohydrate component is the trisaccharide solatriose.[3] It is often found alongside a similar compound, solamargine, which shares the same aglycone (solasodine) but has a different trisaccharide chain (chacotriose).[3][5]

Historically used in traditional medicine, this compound is now the subject of extensive research for its diverse pharmacological activities, including anticancer, anti-inflammatory, antifungal, and antiparasitic properties.[1][6][7] Its biological functions are often attributed to its ability to disrupt cell membrane functions.[1] However, at high concentrations, it can be toxic, causing symptoms such as gastrointestinal irritation, vomiting, and headaches.[1] The aglycone, solasodine, is also a valuable precursor for the commercial synthesis of steroid drugs.[8][9]

Chemical Structure:

-

Core Structure: A C27 cholestane skeleton, characteristic of steroidal alkaloids.[5]

Biosynthesis Pathway

The biosynthesis of this compound, like other steroidal alkaloids in Solanaceae plants, originates from cholesterol. A key step in this pathway is the introduction of a nitrogen atom at the C-26 position.[12] Research involving stable isotope labeling has elucidated that this C-26 amination process proceeds via a transamination mechanism involving an aldehyde intermediate.[12] This was determined by observing the elimination of two deuterium atoms from the C-26 position of labeled cholesterol during the biosynthesis of this compound in eggplant seedlings.[12]

The aglycone, solasodine, is first synthesized, and subsequently, glycosyltransferase enzymes attach the sugar chain, solatriose, to form the final this compound molecule. The expression of genes encoding these enzymes, such as solasodine galactosyltransferase (SGT1), is directly related to the accumulation of this compound in different plant tissues.[13]

Figure 1: Simplified biosynthetic pathway of this compound from cholesterol.

Quantitative Data

Concentration in Plant Tissues

The concentration of this compound varies significantly depending on the plant species, genotype, tissue type, and developmental stage.[13]

| Plant Species | Genotype/Extract | Plant Part | This compound Concentration | Reference |

| Solanum melongena | D1 | Flower Buds | 135.63 µg/g | [13] |

| Solanum melongena | D1 | Leaf | 113.29 µg/g | [13] |

| Solanum melongena | D1 | Ripe Fruit | 74.74 µg/g | [13] |

| Solanum melongena | J10 | Flower Buds | 478.81 µg/g | [13] |

| Solanum melongena | J10 | Leaf | 249.32 µg/g | [13] |

| Solanum melongena | J10 | Ripe Fruit | 185.03 µg/g | [13] |

| Solanum pubescens | Hydro-alcohol extract | Leaf | 1.857% | [14] |

| Solanum pubescens | Methanolic extract | Leaf | 1.447% | [14] |

| Solanum nigrum | Decoction Pieces | Whole Plant | 0.68 mg/g | [10] |

Cytotoxic and Antiproliferative Activity (IC₅₀ Values)

This compound has demonstrated potent cytotoxic effects against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of this activity.

| Cell Line | Cancer Type | Incubation Time | IC₅₀ Value (µM) | Reference |

| SGC-7901 | Human Gastric Cancer | 24 h | 18 | [10] |

| THP-1 | Acute Monocytic Leukemia | - | ~8 (approx.) | [15] |

| MV4-11 | Acute Monocytic Leukemia | - | ~8 (approx.) | [15] |

| HCT-8 | Human Colon Cancer | - | 11.97 | [5] |

| L. mexicana | Leishmaniasis (promastigotes) | 48 h | 36 | [7] |

| L. amazonensis | Leishmaniasis (promastigotes) | 72 h | 7.8 | [7] |

| Light II (Gli-luc) | Reporter Cell Line (Hh pathway) | 36 h | 2.49 (Gli1-induced) | [16] |

| Light II (Gli-luc) | Reporter Cell Line (Hh pathway) | 36 h | 2.30 (Gli2-induced) | [16] |

Experimental Protocols

Extraction and Isolation of this compound

Method 1: Soxhlet Extraction with Acid Hydrolysis [8]

-

Defatting: Powdered, dried plant material (e.g., berries) is defatted using a suitable solvent in a preliminary extraction.

-

Ethanol Extraction: The defatted material is placed in a Soxhlet apparatus and extracted with 95% ethanol for a minimum of 6 hours.

-

Concentration: The resulting alcoholic extract is filtered and concentrated under reduced pressure to a syrupy mass.

-

Acid Hydrolysis: Concentrated hydrochloric acid (e.g., 5 mL) is added to the concentrate, and the mixture is refluxed for at least 2 hours to hydrolyze the glycosidic bonds, yielding the aglycone (solasodine) and free sugars.

-

Precipitation: The mixture is cooled (e.g., below 5°C for 2 hours) to precipitate the crude aglycone hydrochloride, which is then filtered.

-

Alkalinization: The precipitate is dissolved in boiling water and made alkaline (pH 9-10) with an ammonia solution (e.g., 10% NH₄OH) to precipitate the free base.

-

Final Extraction: The mixture is refluxed for 2 hours, cooled, and filtered. The resulting precipitate is washed, dried, and can be further purified (e.g., by dissolving in chloroform and evaporating the solvent) to yield crude solasodine. For obtaining this compound, the acid hydrolysis step is omitted, and purification is typically achieved through chromatographic methods.

Method 2: Aqueous Sulfur Dioxide Extraction [17]

-

Extraction: Comminuted fresh plant material is slurried in water. Sulfur dioxide gas is bubbled into the mixture until a pH of 2-3 is achieved. The mixture is stirred for approximately 24 hours at room temperature.

-

Separation: The solids are removed by filtration or centrifugation. The aqueous extract is collected.

-

Precipitation: The extract is made alkaline by the addition of lime (calcium hydroxide), which precipitates the crude glycoalkaloids.

-

Purification: The precipitate is collected by filtration and extracted multiple times with hot ethanol.

-

Isolation: The combined ethanol extracts are evaporated to dryness to yield a mixture of this compound and solamargine.

Figure 2: General workflow for the extraction and purification of this compound.

Quantitative Analysis by HPLC-MS/MS

This method is used for the sensitive and specific quantification of this compound in extracts.[10]

-

Sample Preparation: Samples are dissolved in a suitable solvent (e.g., 30% methanol). Standard solutions of known this compound concentrations are prepared for calibration.

-

Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is used.

-

Column: A C18 reversed-phase column (e.g., YMC-Triart C18, 2.1 × 100 mm, 1.9 µm) is typically employed.[10]

-

Mobile Phase: A gradient elution is used. For example:

-

Flow Rate: A flow rate of approximately 0.35 mL/min is used.[10]

-

Detection (MS/MS): The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for this compound. For example, a parent ion of m/z 884.6 and a quantitative product ion of m/z 85.00 can be used.[10]

-

Quantification: A standard curve is generated by plotting the peak areas of the standard solutions against their concentrations. The concentration of this compound in the test samples is then determined by interpolating their peak areas from this curve.

Cell Proliferation and Viability Assay (CCK-8)

This assay is used to evaluate the cytotoxic activity of this compound on cell lines.[15]

-

Cell Seeding: Cancer cells (e.g., THP-1, MV4-11) are seeded into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of their respective culture media.

-

Treatment: Cells are treated with 100 µL of media containing various concentrations of this compound. Control wells receive vehicle only.

-

Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours).

-

Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

Final Incubation: The plates are incubated for an additional 1-4 hours until a color change is observed.

-

Measurement: The absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control cells.

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[15]

-

Cell Treatment: Cells (e.g., 3 x 10⁵ cells/mL) are treated with the desired concentration of this compound (e.g., 8 µM) for 24 hours.

-

Fixation: Cells are collected and fixed with 1% paraformaldehyde for 30 minutes.

-

Permeabilization: Cells are permeabilized with 0.1% Triton X-100 for 5 minutes to allow entry of the labeling reagents.

-

Equilibration: Cells are resuspended in an equilibration buffer for 5 minutes.

-

Labeling: Cells are incubated with a labeling solution containing TdT (Terminal deoxynucleotidyl transferase) and a fluorescently labeled dUTP (e.g., BrightRed) for 1 hour in the dark. The TdT enzyme incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.

-

Staining and Visualization: Cell nuclei are counterstained with DAPI. The cells are then visualized using fluorescence microscopy. Apoptotic cells will show bright red fluorescence co-localized with the blue DAPI stain.

Core Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects, particularly its anticancer activity, by modulating several key intracellular signaling pathways.

Induction of Apoptosis via AMPK/FOXO3A Axis

In acute monocytic leukemia, this compound has been shown to inhibit cell proliferation by promoting apoptosis and inducing G2/M phase cell cycle arrest.[15] This action is mediated through the activation of the AMP-activated protein kinase (AMPK)/Forkhead box protein O3a (FOXO3A) signaling pathway.[15]

Figure 3: this compound-induced apoptosis via the AMPK/FOXO3A pathway.

Inhibition of Inflammatory Pathways in Glioma

In glioma cells, this compound inhibits tumor growth by suppressing inflammatory pathways. It achieves this by decreasing the expression of pro-inflammatory mediators and inhibiting the nuclear translocation of NF-κB (p50/p65 subunits).[6] This effect is mediated, at least in part, through the suppression of the phosphorylation of p38 and JNK MAPKs.[6]

Figure 4: this compound inhibits glioma growth via MAPK and NF-κB pathways.

Targeting of the Hedgehog (Hh) Signaling Pathway

This compound has been identified as an inhibitor of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several cancers. It acts downstream of Smoothened (Smo) and Suppressor of Fused (Sufu), directly inhibiting the transcriptional activity of the Gli family of transcription factors (Gli1 and Gli2).[16] This leads to the downregulation of Hh target genes like Gli1 and Ptch1, thereby suppressing cancer cell proliferation.[16]

Figure 5: this compound inhibits the Hedgehog pathway by targeting Gli proteins.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Medicinal Plants of Solanum Species: The Promising Sources of Phyto-Insecticidal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Solasodine - Wikipedia [en.wikipedia.org]

- 5. iomcworld.com [iomcworld.com]

- 6. This compound inhibits glioma growth through anti-inflammatory pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. yourarticlelibrary.com [yourarticlelibrary.com]

- 9. phytojournal.com [phytojournal.com]

- 10. This compound induces apoptosis of the SGC‐7901 human gastric cancer cell line in vitro via the mitochondria‐mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C45H73NO16 | CID 119247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Biosynthesis of steroidal alkaloids in Solanaceae plants: involvement of an aldehyde intermediate during C-26 amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of this compound Content and Expression Patterns of SGT1 Gene in Different Tissues of Two Iranian Eggplant (Solanum melongena L.) Genotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. greenpharmacy.info [greenpharmacy.info]

- 15. This compound Suppresses the Proliferation of Acute Monocytic Leukemia Through the Activation of the AMPK/FOXO3A Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound, A Natural Glycoalkaloid Compound, Inhibits Gli-Mediated Transcriptional Activity [mdpi.com]

- 17. US3385844A - Process for isolation of solanum alkaloids from solanum plants - Google Patents [patents.google.com]

Solasonine as a Potent Inhibitor of the Hedgehog Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, making it a prime target for therapeutic intervention. While several inhibitors targeting the transmembrane protein Smoothened (Smo) have been developed, their efficacy is often limited by acquired resistance, frequently through mutations in Smo or amplification of downstream components. This has spurred the search for inhibitors that act on downstream effectors of the pathway. Solasonine, a naturally occurring glycoalkaloid, has emerged as a promising inhibitor that targets the Gli family of transcription factors, the final effectors of the Hh cascade. This document provides a comprehensive technical overview of this compound's mechanism of action, quantitative inhibitory data, and the experimental protocols used to elucidate its function.

The Hedgehog Signaling Pathway and this compound's Point of Intervention

The canonical Hh signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the 12-pass transmembrane receptor Patched (PTCH1).[1][2] In the absence of a ligand, PTCH1 tonically inhibits Smoothened (Smo), a 7-pass transmembrane protein.[2][3] This inhibition prevents Smo from translocating to the primary cilium, leading to the proteolytic cleavage of Gli transcription factors (Gli2/3) into their repressor forms (Gli-R). These repressors translocate to the nucleus and keep Hh target gene expression off.

Upon ligand binding, the PTCH1-mediated inhibition of Smo is relieved.[1] Active Smo accumulates in the primary cilium, triggering a signaling cascade that prevents Gli cleavage.[4] Full-length Gli proteins (Gli-A) are stabilized and translocate to the nucleus, where they act as transcriptional activators for Hh target genes, including GLI1 and PTCH1, driving cell proliferation and survival.

This compound's primary mechanism of action circumvents the Smo-dependent steps. It acts downstream of Smo, directly or indirectly targeting the Gli transcription factors to inhibit their transcriptional activity.[1][5][6][7] This is a significant advantage, as it allows this compound to remain effective against cancers that have developed resistance to Smo inhibitors via Smo mutations or have pathway activation downstream of Smo.[1][5]

Quantitative Data Presentation: Inhibitory Activity

This compound's inhibitory effects have been quantified across various cell-based assays. The data consistently demonstrate potent inhibition of Gli-mediated transcriptional activity and cancer cell proliferation.

Table 1: Inhibition of Gli-Mediated Luciferase Activity

| Assay System | IC50 Value (μM) | Reference |

|---|---|---|

| Gli1 Ectopic Expression (Light II cells) | 2.49 | [1][7][8] |

| Gli2 Ectopic Expression (Light II cells) | 2.30 |[1][7][8] |

Table 2: Inhibition of Cancer Cell Line Proliferation

| Cell Line | Cancer Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| U87 MG | Glioma | 3.97 | [9] |

| U251 | Glioma | 6.68 | [9] |

| U118 MG | Glioma | 13.72 |[9] |

Experimental Protocols

The characterization of this compound as a Hedgehog pathway inhibitor relies on a set of established in vitro assays. The following are detailed methodologies for key experiments.

Gli-Responsive Luciferase Reporter Assay

This assay is the gold standard for quantifying Hh pathway activity. It utilizes a cell line (e.g., NIH-3T3 derived Light II cells) stably transfected with a firefly luciferase reporter gene under the control of multiple Gli-binding sites.

Methodology:

-

Cell Seeding: Plate Light II cells in a 96-well plate at a density of ~3 x 10⁴ cells/well and allow them to adhere overnight.

-

Hh Pathway Activation: Starve cells in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours. Induce pathway activation by adding either Shh-conditioned medium (ShhN CM) or a specific Smo agonist like SAG (e.g., at 100 nM).

-

Treatment: Concurrently, treat cells with a dose-response range of this compound or vehicle control (DMSO).

-

Incubation: Incubate the cells for 36-48 hours.

-

Lysis and Reading: Lyse the cells and measure firefly luciferase activity using a commercial luciferase assay system and a luminometer. A co-transfected Renilla luciferase reporter can be used for normalization.

-

Data Analysis: Normalize firefly luciferase readings to Renilla readings. Calculate the percent inhibition relative to the vehicle-treated, pathway-activated control. Determine the IC50 value using non-linear regression analysis.

Alkaline Phosphatase (ALP) Activity Assay

This assay leverages the ability of Hh signaling to induce osteoblast differentiation in mesenchymal stem cells, such as C3H10T1/2 cells. ALP is a key marker of this differentiation.

Methodology:

-

Cell Seeding: Plate C3H10T1/2 cells in a 24-well plate and grow to confluence.

-

Treatment: Treat cells with ShhN CM to induce differentiation, along with varying concentrations of this compound or vehicle control.

-

Incubation: Incubate for 3-5 days to allow for differentiation.

-

Lysis: Wash cells with PBS and lyse with a suitable lysis buffer (e.g., Triton X-100 based).

-

ALP Activity Measurement: Add p-nitrophenyl phosphate (pNPP) substrate to the lysate. ALP will convert pNPP to p-nitrophenol, which is yellow.

-

Quantification: Measure the absorbance at 405 nm using a spectrophotometer. Normalize the ALP activity to the total protein concentration in each sample, determined by a BCA or Bradford assay.

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to measure the effect of this compound on the transcription of endogenous Hh target genes.

Methodology:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., C3H10T1/2) and treat with an Hh pathway activator and this compound as described above for 24-36 hours.[1][6]

-

RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., TRIzol or column-based kits). Assess RNA quality and quantity.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for target genes (Gli1, Ptch1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

-

Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in mRNA expression of target genes in this compound-treated samples compared to controls.

Conclusion and Future Directions

The collective evidence strongly supports this compound as a selective inhibitor of the Hedgehog signaling pathway with a mechanism of action centered on the downstream Gli transcription factors.[1][7] Its ability to suppress Gli-mediated transcription, even in the context of activating Smo mutations, positions it as a valuable lead compound.[1][5] The quantitative data demonstrate its potency in the low micromolar range. For drug development professionals, this compound offers a promising scaffold for the design of next-generation Hh pathway inhibitors aimed at overcoming the clinical challenge of resistance to Smo-targeted therapies. Future research should focus on structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties, as well as in vivo studies in resistant tumor models to validate its therapeutic potential.

References

- 1. This compound, A Natural Glycoalkaloid Compound, Inhibits Gli-Mediated Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Patched 1 reduces the accessibility of cholesterol in the outer leaflet of membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis of sterol recognition by human hedgehog receptor PTCH1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance [mdpi.com]

- 5. This compound, A Natural Glycoalkaloid Compound, Inhibits Gli-Mediated Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound inhibits glioma growth through anti-inflammatory pathways - PMC [pmc.ncbi.nlm.nih.gov]

Solasonine-Induced Apoptosis in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solasonine, a steroidal glycoalkaloid found in various Solanum species, has emerged as a promising natural compound with potent anti-cancer properties. A growing body of evidence indicates that this compound can selectively induce apoptosis in a variety of cancer cell lines while exhibiting lower toxicity to normal cells. This technical guide provides an in-depth overview of the mechanisms, quantitative effects, and experimental methodologies related to this compound-induced apoptosis in cancer cells.

Quantitative Analysis of this compound's Cytotoxicity and Pro-Apoptotic Activity

The efficacy of this compound in inhibiting cancer cell growth and inducing apoptosis has been quantified across numerous studies. The following tables summarize the half-maximal inhibitory concentrations (IC50) and the percentage of apoptotic cells observed in various cancer cell lines upon treatment with this compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Citation |

| SGC-7901 | Human Gastric Cancer | 18 | 24 | [1] |

| T24 | Bladder Cancer | ~50 | 48 | [2] |

| 5637 | Bladder Cancer | ~80 | 48 | [2] |

| PC9 | Non-Small Cell Lung Cancer | Not specified | 24, 48, 72 | [3][4][5] |

| U87 MG | Glioma | 6 | Not specified | |

| THP-1 | Acute Monocytic Leukemia | 11.19 | Not specified | [6] |

| MV4-11 | Acute Monocytic Leukemia | 12.50 | Not specified | [6] |

| HL-60 | Acute Promyelocytic Leukemia | 15.875 | Not specified | [6] |

| NB-4 | Acute Promyelocytic Leukemia | 15.456 | Not specified | [6] |

| HEL | Acute Myeloid Leukemia | 17 | Not specified | [6] |

| PANC-1 | Pancreatic Cancer | Not specified | 24, 48, 72 | [7] |

| CFPAC-1 | Pancreatic Cancer | Not specified | 24, 48, 72 | [7] |

Table 2: Apoptosis Rates Induced by this compound in Cancer Cell Lines

| Cancer Cell Line | Cancer Type | This compound Concentration (µM) | Incubation Time (h) | Apoptosis Rate (%) | Citation |

| SGC-7901 | Human Gastric Cancer | 18 | 24 | 40.4 | [1] |

| T24 | Bladder Cancer | 50 | Not specified | Significantly increased | [2] |

| 5637 | Bladder Cancer | 80 | Not specified | Significantly increased | [2] |

| PC9 | Non-Small Cell Lung Cancer | 2, 5, 10, 15, 20, 25 | 24 | Significantly increased | [3][4][5] |

| U87 MG | Glioma | Dosage-dependent | 24 | Dosage-dependent increase | [8] |

| THP-1 | Acute Monocytic Leukemia | Concentration-dependent | Not specified | Concentration-dependent increase | [6] |

| MV4-11 | Acute Monocytic Leukemia | Concentration-dependent | Not specified | Concentration-dependent increase | [6] |

| PANC-1 | Pancreatic Cancer | 25, 50 | 24 | Facilitated apoptosis | [7] |

| CFPAC-1 | Pancreatic Cancer | 25, 50 | 24 | Facilitated apoptosis | [7] |

| SW620 | Colorectal Cancer | 40 | 24 | Increased | [9] |

Signaling Pathways in this compound-Induced Apoptosis

This compound triggers apoptosis through the modulation of several key signaling pathways. The intricate network of these pathways ultimately converges on the activation of caspases, the executioners of apoptosis.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial survival pathway that is often hyperactivated in cancer. This compound has been shown to inhibit this pathway, thereby promoting apoptosis.[3][5]

MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38 MAPK, are critical in regulating cell proliferation, differentiation, and apoptosis. This compound has been observed to modulate these pathways to induce an apoptotic response in cancer cells.[2][8]

References

- 1. This compound induces apoptosis of the SGC‐7901 human gastric cancer cell line in vitro via the mitochondria‐mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Induces Apoptosis and Inhibits Proliferation of Bladder Cancer Cells by Suppressing NRP1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound promotes apoptosis of non-small cell lung cancer cells by regulating the Bcl-2/Bax/caspase-3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 5. [this compound promotes apoptosis of non-small cell lung cancer cells by regulating the Bcl-2/Bax/caspase-3 pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Suppresses the Proliferation of Acute Monocytic Leukemia Through the Activation of the AMPK/FOXO3A Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Inhibits Pancreatic Cancer Progression With Involvement of Ferroptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound inhibits glioma growth through anti-inflammatory pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Colorectal Cancer Activity of Solasonin from Solanum nigrum L. via Histone Deacetylases-Mediated p53 Acetylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Anti-Inflammatory Properties of Solasonine

Executive Summary: Solasonine, a steroidal glycoalkaloid found in various Solanum species, has emerged as a compound of significant interest for its potent anti-inflammatory activities. This document provides a comprehensive technical overview of its mechanisms of action, supported by quantitative data and detailed experimental protocols. This compound exerts its effects primarily through the inhibition of key pro-inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By modulating these pathways, this compound effectively downregulates the expression of crucial inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like TNF-α and IL-6. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecular basis for this compound's anti-inflammatory potential and standardized methodologies for its evaluation.

Molecular Mechanisms of Anti-Inflammatory Action

This compound's anti-inflammatory effects are attributed to its ability to interfere with multiple intracellular signaling pathways that are pivotal in the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory processes, regulating the expression of numerous pro-inflammatory genes[1]. This compound has been shown to suppress this pathway by preventing the nuclear translocation of the active p50/p65 subunits.[2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing the p50/p65 heterodimer to move into the nucleus and initiate transcription of target genes like iNOS, COX-2, TNF-α, and IL-6[1][2].

Studies on glioma cells demonstrate that this compound treatment inhibits the translocation of both p50 and p65 from the cytoplasm to the nucleus, thereby blocking NF-κB's transcriptional activity.[2] This mechanistic action is a critical component of its anti-inflammatory effects. However, it is noteworthy that in one study using 293T cells stimulated with TNF-α, this compound did not inhibit NF-κB luciferase reporter activity, suggesting that its inhibitory action might be cell-type or stimulus-dependent[3][4].

Caption: this compound inhibits the NF-κB pathway by blocking p50/p65 nuclear translocation.

Modulation of the MAPK Signaling Pathway

Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, c-Jun NH2-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial for regulating inflammation.[2] These kinases can trigger the activation of transcription factors like NF-κB.[2] Research indicates that this compound can suppress the inflammatory response by inhibiting the phosphorylation of p38 and JNK MAPKs in glioma cells.[2] This suppression contributes to its overall anti-inflammatory and anti-cancer effects. The relationship between NF-κB and MAPKs is complex and can be cell-type specific, but the inhibition of MAPK signaling represents another key mechanism of this compound's action.[2]

Caption: this compound suppresses MAPK signaling by inhibiting p38 and JNK phosphorylation.

Downregulation of Pro-inflammatory Mediators

The direct consequence of inhibiting the NF-κB and MAPK pathways is the reduced expression and production of downstream pro-inflammatory mediators. This compound has been shown to decrease the protein expression of iNOS and COX-2 in a dose-dependent manner.[2] Additionally, it reduces the gene expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2] Similarly, a related compound, solanine A, markedly suppresses the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS/IFNγ-stimulated macrophages.[5][6] This broad-spectrum inhibition of inflammatory molecules underscores its therapeutic potential.

Quantitative Efficacy of this compound

The bioactivity of this compound has been quantified in various assays, providing valuable data for drug development professionals. The half-maximal inhibitory concentration (IC50) values highlight its potency against different biological targets and cell types.

| Compound/Mixture | Target/Assay | Cell Line / Organism | IC50 Value | Reference |

| This compound | Cell Proliferation | U87 MG (Glioma) | 6 µM | [2] |

| This compound | Gli1-luciferase activity | Light II cells | 2.49 µM | [3] |

| This compound | Gli2-luciferase activity | Light II cells | 2.30 µM | [3] |

| This compound | Antiprotozoal activity | Leishmania amazonensis | 7.8 µM | [7] |

| This compound | Antiprotozoal activity | Giardia lamblia | 103.7 µg/mL | [7] |

| This compound & Solamargine Mix | Antiprotozoal activity | Leishmania amazonensis | 1.1 µM | [7] |

Key Experimental Protocols

Standardized methodologies are crucial for the consistent evaluation of this compound's anti-inflammatory properties.

In Vitro Anti-Inflammatory Assays

Workflow for In Vitro Evaluation of this compound

Caption: Standard workflow for assessing this compound's in vitro anti-inflammatory effects.

Detailed Protocol: LPS-Stimulated Macrophage Model

-

Cell Culture: Seed RAW264.7 murine macrophages in 96-well or 6-well plates and culture until they reach approximately 80% confluence.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Inflammatory Stimulus: Add Lipopolysaccharide (LPS) (e.g., 1 µg/mL) with or without Interferon-gamma (IFN-γ) to induce an inflammatory response.[5][6] Include vehicle-only and stimulus-only controls.

-

Incubation: Incubate the cells for a specified period (typically 24 hours).

-

Analysis of Supernatant:

-

Analysis of Cell Lysates:

-

Protein Expression: Lyse the cells and perform Western blotting to determine the expression levels of iNOS, COX-2, and the phosphorylation status of IκBα, p65, p38, and JNK.[2]

-

Gene Expression: Extract total RNA, reverse transcribe to cDNA, and perform Real-Time Quantitative PCR (RT-qPCR) to measure the mRNA levels of iNOS, COX-2, TNF-α, and IL-6.[2]

-

In Vivo Anti-Inflammatory Assays

Workflow for Carrageenan-Induced Paw Edema Model

Caption: Experimental workflow for the in vivo carrageenan-induced paw edema model.

Detailed Protocol: Carrageenan-Induced Paw Edema Model This is a widely used and reproducible model for acute inflammation.[8][9]

-

Animals: Use male Wistar rats or Swiss albino mice, acclimatized for at least one week.

-

Grouping: Divide animals into groups: a negative control (vehicle), a positive control (e.g., Indomethacin, 10 mg/kg), and this compound treatment groups (e.g., 5, 30, 75 mg/kg for the related aglycone solasodine)[10].

-

Treatment Administration: Administer this compound or the control drugs, typically via intraperitoneal (i.p.) or oral (p.o.) routes, 30-60 minutes before inducing inflammation.

-

Induction of Edema: Inject a 1% solution of lambda-carrageenan (e.g., 100 µL) into the subplantar region of the right hind paw of each animal.[11] The left paw can be injected with saline as an internal control.

-

Measurement: Measure the paw volume of each animal using a digital plethysmometer at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., every hour for 5-6 hours).[8][11]

-

Data Analysis: Calculate the percentage increase in paw volume for each animal relative to its baseline volume. Determine the percentage inhibition of edema in the treated groups compared to the negative control group.

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory properties through the targeted suppression of the NF-κB and MAPK signaling pathways, leading to a reduction in key inflammatory mediators. The quantitative data and established protocols presented in this guide provide a solid foundation for further investigation.

Future research should focus on:

-

Pharmacokinetics and Bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential for its development as a therapeutic agent.

-

Clinical Efficacy: Well-designed clinical trials are needed to validate the preclinical findings in human inflammatory conditions.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs could lead to the discovery of derivatives with improved potency, selectivity, and pharmacokinetic properties.

-

Chronic Inflammation Models: Evaluating the efficacy of this compound in chronic inflammatory models (e.g., adjuvant-induced arthritis) will broaden its potential therapeutic applications.[10]

References

- 1. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits glioma growth through anti-inflammatory pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Steroidal alkaloid solanine A from Solanum nigrum Linn. exhibits anti-inflammatory activity in lipopolysaccharide/interferon γ-activated murine macrophages and animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory activity of an alkaloid from Solanum trilobatum on acute and chronic inflammation models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

Solasonine: A Technical Guide on its Potential as an Anti-parasitic Agent

Executive Summary: Parasitic diseases continue to pose a significant global health burden, exacerbated by the emergence of drug-resistant parasite strains. This necessitates the exploration of novel therapeutic agents. Solasonine, a steroidal glycoalkaloid found in various Solanum species, has demonstrated promising anti-parasitic properties in numerous preclinical studies. This document provides a comprehensive technical overview of the existing research on this compound's efficacy against various parasites, its proposed mechanisms of action, and detailed experimental protocols for its evaluation. The quantitative data from key studies are summarized, and logical and experimental workflows are visualized to support further research and development in this area.

Introduction

This compound is a naturally occurring steroidal glycoalkaloid predominantly isolated from plants of the Solanaceae family, such as Solanum nigrum (black nightshade) and Solanum melongena (eggplant).[1][2] Structurally, it consists of a steroidal aglycone, solasodine, linked to a carbohydrate moiety, solatriose.[3] While traditionally known for its potential toxicity, recent research has highlighted its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-infective properties.[2][4] This guide focuses on the specific application of this compound as a therapeutic agent for parasitic infections, consolidating the available scientific data for researchers and drug development professionals.

Anti-parasitic Activity of this compound

This compound has been evaluated against a range of protozoan and helminth parasites, demonstrating significant activity both in vitro and in vivo. Its efficacy is often compared with its structural analog, solamargine, and in many cases, a synergistic effect is observed when they are used in combination.

In Vitro Efficacy

In vitro studies have established the direct parasiticidal effects of this compound on several protozoan parasites. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

Table 1: In Vitro Anti-parasitic Activity of this compound and Related Compounds

| Parasite Species | Compound/Mixture | Incubation Time | IC50 Value | Host Cell (for Cytotoxicity) | Cytotoxicity IC50 | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|---|---|

| Leishmania amazonensis (promastigote) | This compound | 72 h | 7.8 µM | LLCMK2 | 20.6 µM | 2.6 | [5] |

| Leishmania amazonensis (promastigote) | Solamargine | 72 h | 6.2 µM | LLCMK2 | 11.2 µM | 1.8 | [5] |

| Leishmania amazonensis (promastigote) | This compound + Solamargine (1:1) | 72 h | 1.1 µM | LLCMK2 | 10.1 µM | 9.1 | [5] |

| Leishmania mexicana (promastigote) | This compound | 48 h | 36 µM | Dendritic Cells | >360 µM (approx.) | >20 | [5] |

| Leishmania mexicana (promastigote) | Solamargine | 48 h | 35 µM | Dendritic Cells | >315 µM (approx.) | >9 | [5] |

| Leishmania infantum (promastigote) | This compound | - | 22.7 µg/mL | - | - | - | [6] |

| Giardia lamblia | this compound + Solamargine | - | 13.2 µg/mL | - | - | - |[1][5] |

The data clearly indicates that this compound possesses leishmanicidal and anti-giardial properties. A noteworthy finding is the synergistic effect observed when this compound is combined with solamargine against L. amazonensis, increasing the potency and the selectivity index significantly.[5] The sugar moiety attached to the aglycone is crucial for this activity, as the aglycone alone (solasodine) shows markedly lower efficacy.[5]

In Vivo Efficacy

In vivo studies in animal models have corroborated the anti-parasitic potential of this compound, particularly against Plasmodium and Leishmania species.

Table 2: In Vivo Anti-parasitic Activity of this compound and Related Glycoalkaloids

| Parasite Species | Host Animal | Compound | Dosage | Effect | Reference |

|---|---|---|---|---|---|

| Plasmodium yoelii 17XL | Mice | This compound | 7.50 mg/kg/day | 57.47% parasitemia suppression | [3][7] |

| Plasmodium yoelii 17XL | Mice | Solamargine | 7.50 mg/kg/day | 64.89% parasitemia suppression | [3][7] |

| Plasmodium yoelii 17XL | Mice | Chaconine | 7.50 mg/kg/day | 71.38% parasitemia suppression | [3][7] |

| Plasmodium yoelii 17XL | Mice | Solanine | 7.50 mg/kg/day | 41.30% parasitemia suppression | [3][7] |

| Leishmania mexicana (amastigote) | C57BL/6 Mice | This compound + Solamargine | 10 µM per mouse/day (topical) | Reduced lesion progression and parasite number | [5][8] |

| Schistosoma mansoni | Mice | S. nigrum Glycoalkaloids | Dose-dependent | Reduction in worm burden and egg count; improved biomarkers |[9][10] |

In a 4-day suppression test against Plasmodium yoelii, this compound demonstrated significant, though slightly less potent, activity compared to its structural analog solamargine.[3][7] Research also indicates that glycoalkaloids featuring a chacotriose sugar chain (like solamargine) are generally more active than those with a solatriose chain (like this compound) in this model.[3] Furthermore, topical application of a this compound and solamargine combination was effective in suppressing cutaneous leishmaniasis in mice.[5]

Mechanism of Action

The precise molecular mechanisms underlying this compound's anti-parasitic effects are not fully elucidated but are an active area of investigation. Evidence points towards multiple potential pathways.

Membrane Interaction

The pronounced difference in activity between the glycoalkaloids (this compound, solamargine) and their aglycone (solasodine) strongly suggests that the carbohydrate moiety is critical for its biological function.[5] This is a common feature for steroidal glycoalkaloids, whose mechanism often involves interaction with and disruption of the cell membrane's integrity by intercalating into the lipid bilayer, leading to increased permeability and cell death.

Inhibition of Signaling Pathways

Research on this compound's anti-cancer properties has revealed its ability to modulate key cellular signaling pathways, which may also be relevant to its anti-parasitic action. One such pathway is the Hedgehog (Hh) signaling pathway, which is crucial for cell proliferation and differentiation. This compound has been shown to inhibit this pathway by targeting the final effector, the Gli family of transcription factors.[11][12] As some parasites may utilize or be affected by host signaling pathways, this represents a plausible indirect mechanism of action.

Caption: this compound may inhibit the Hedgehog pathway by targeting the Gli transcription factor.

Induction of Ferroptosis

In the context of hepatocellular carcinoma, this compound has been found to induce ferroptosis, a form of programmed cell death characterized by iron-dependent lipid peroxidation.[2][13] It achieves this by disrupting glutathione metabolism and inhibiting the antioxidant enzyme glutathione peroxidase 4 (GPX4).[13] Given that some parasites, like Plasmodium, are vulnerable to oxidative stress, inducing ferroptosis in infected host cells or the parasite itself could be another relevant mechanism of action.

Experimental Protocols

The following sections outline generalized methodologies for assessing the anti-parasitic activity of this compound, based on protocols described in the literature.

In Vitro Anti-parasitic Assays

A common workflow is used to determine the in vitro efficacy and selectivity of a compound.

Caption: A generalized workflow for screening anti-parasitic compounds in vitro.

Protocol: Leishmanicidal Activity Assay

-

Parasite Culture: Axenically grow promastigote forms of Leishmania spp. (e.g., L. amazonensis) in appropriate culture media at 25-28°C. For amastigote assays, infect suitable host cells like murine macrophages.[5][14]

-

Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the parasites and host cells (<0.5%).[15]

-

Treatment: Seed parasites (e.g., 1x10^6 cells/mL) in 96-well plates and add the various concentrations of this compound. Include a negative control (vehicle only) and a positive control (e.g., Amphotericin B).[14]

-

Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) under appropriate conditions.[5]

-

Viability Assessment: Determine parasite viability using methods such as direct counting with a hemocytometer, or by using viability dyes (e.g., resazurin) or fluorometric assays that measure DNA content (e.g., PicoGreen).[14]

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol: Cytotoxicity Assay

-

Cell Culture: Culture a relevant mammalian cell line (e.g., LLCMK2, Vero, or primary macrophages) in 96-well plates until a confluent monolayer is formed.[5][14]

-

Treatment: Replace the medium with fresh medium containing serial dilutions of this compound, similar to the anti-parasitic assay.

-

Incubation & Viability: Incubate for the same duration as the parasite assay. Assess cell viability using a suitable method like MTT or CCK-8 assay.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50) and determine the Selectivity Index (SI = CC50 / IC50) to evaluate the compound's therapeutic window.

In Vivo Anti-parasitic Assays

Protocol: Murine Model of Cutaneous Leishmaniasis

-

Infection: Infect susceptible mice (e.g., C57BL/6) in the ear dermis or footpad with a defined number of infectious-stage Leishmania parasites (e.g., 1,000 L. mexicana metacyclic promastigotes).[5][8]

-

Treatment Initiation: Begin treatment once lesions become palpable (e.g., 3 weeks post-infection).[8]

-

Drug Administration: Administer this compound via a relevant route. For cutaneous leishmaniasis, a topical formulation (e.g., this compound in a gel vehicle) can be applied daily to the lesion for a set period (e.g., 6 weeks).[8]

-

Monitoring: Monitor lesion development weekly by measuring the diameter or thickness with calipers. Animal weight and health should also be monitored.

-

Endpoint Analysis: At the end of the experiment, determine the parasite load in the infected tissue (e.g., ear) and draining lymph nodes. This can be done by direct counting of parasites from tissue homogenates or via a limiting-dilution assay.[8]

Protocol: 4-Day Suppressive Test for Malaria (Peters' Test)

-

Infection: Inoculate mice (e.g., Swiss albino) intraperitoneally with a standard inoculum of a rodent malaria parasite (e.g., 1x10^7 Plasmodium yoelii 17XL-infected erythrocytes).[3][7]

-

Drug Administration: Administer the test compound (this compound) orally or via another route once daily for four consecutive days, starting a few hours after infection.[7]

-

Parasitemia Monitoring: On the fifth day, collect thin blood smears from the tail of each mouse.

-

Analysis: Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination. Calculate the percentage suppression of parasitemia compared to an untreated control group.[3]

Conclusion and Future Directions

This compound has emerged as a promising natural product with demonstrated efficacy against several medically important parasites. Its activity is particularly notable against Leishmania and Plasmodium species. The synergistic potentiation of its activity when combined with solamargine is a key finding that warrants further investigation, potentially leading to combination therapies with improved efficacy and reduced risk of resistance.

Future research should focus on:

-

Mechanism of Action: A deeper investigation into the specific molecular targets within the parasites is crucial. Studies should explore membrane interactions, effects on parasite metabolism, and modulation of host-parasite signaling pathways.

-

Pharmacokinetics and Safety: Comprehensive pharmacokinetic (ADME) and toxicology studies are needed to establish a robust safety profile for this compound before it can be considered for clinical development.

-

Spectrum of Activity: The efficacy of this compound should be tested against a broader range of parasites, including drug-resistant strains and other neglected tropical diseases.

-

Formulation Development: Optimizing drug delivery, particularly for systemic infections, will be critical for translating the in vivo efficacy observed in preclinical models to clinical settings.

References

- 1. The Therapeutic Value of Solanum Steroidal (Glyco)Alkaloids: A 10-Year Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Inhibits Pancreatic Cancer Progression With Involvement of Ferroptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. In vivo antimalarial activities of glycoalkaloids isolated from Solanaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo infections and treatment. [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. This compound, A Natural Glycoalkaloid Compound, Inhibits Gli-Mediated Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound promotes ferroptosis of hepatoma carcinoma cells via glutathione peroxidase 4-induced destruction of the glutathione redox system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vitro Testing of Alternative Synthetic and Natural Antiparasitic Compounds against the Monogenean Sparicotyle chrysophrii - PMC [pmc.ncbi.nlm.nih.gov]

Solasonine: A Technical Guide to its Therapeutic Potential and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solasonine, a steroidal glycoalkaloid found in various Solanum species, has emerged as a compound of significant interest in therapeutic research. Preclinical studies have demonstrated its potential across multiple domains, including oncology, inflammation, and neuroprotection. This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic potential, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects. The information is presented to support further research and development of this compound as a potential therapeutic agent.

Anticancer Potential

This compound exhibits potent anticancer activity against a range of cancer cell lines through the modulation of critical signaling pathways, induction of apoptosis, and cell cycle arrest.

In Vitro Efficacy

The cytotoxic effects of this compound have been quantified in numerous cancer cell lines, with IC50 values indicating its potency.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| SGC-7901 | Human Gastric Cancer | 18 (24h) | [1] |

| THP-1 | Acute Monocytic Leukemia | Not specified, but effective | [2] |

| MV4-11 | Acute Monocytic Leukemia | Not specified, but effective | [2] |

| NB-4 | Acute Promyelocytic Leukemia | Not specified, but effective | [2] |

| HL-60 | Acute Promyelocytic Leukemia | Not specified, but effective | [2] |

| HEL | Erythroleukemia | Not specified, but effective | [2] |

| Raji | Burkitt's Lymphoma | Not specified, but effective | [2] |

| Jurkat | T-cell Leukemia | Not specified, but effective | [2] |

| SW620 | Colorectal Cancer | 35.52 | [3] |

| SW480 | Colorectal Cancer | 44.16 | [3] |

| A549 | Lung Cancer | 44.18 | [3] |

| MGC803 | Gastric Cancer | 46.72 | [3] |

| HepG2 | Hepatocellular Carcinoma | 6.01 µg/mL | [4] |

| MCF-7 | Breast Adenocarcinoma | 22.25 µg/mL | [4] |

| U87 MG | Glioma | 3.97 | [5] |

| U251 | Glioma | 6.68 | [5] |

| U118 MG | Glioma | 13.72 | [5] |

In Vivo Efficacy

Preclinical animal models have demonstrated the significant antitumor effects of this compound in vivo.

| Animal Model | Cancer Type | Dosage | Outcome | Citation |

| Nude mice xenograft (U87 cells) | Glioma | Not specified | Significant tumor suppression | [5] |

| Nude mice xenograft (THP-1 cells) | Acute Monocytic Leukemia | 4, 8, 16 mg/kg/day for 14 days (i.p.) | Dose-dependent inhibition of tumor growth | [2] |

| Nude mice xenograft (PANC-1, CFPAC-1 cells) | Pancreatic Cancer | 40, 80 mg/kg (oral, twice a week for 5 weeks) | Suppression of tumor volume and metastasis | [6] |

| Zebrafish xenograft | Acute Monocytic Leukemia | Not specified | Inhibition of tumor growth and metastasis | [7] |

Mechanisms of Anticancer Action

This compound exerts its anticancer effects through the modulation of several key signaling pathways.

This compound has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) mediated PI3K/Akt/NF-κB signaling pathway. This inhibition leads to the downregulation of proteins involved in cell proliferation, angiogenesis, and survival, and the upregulation of pro-apoptotic proteins.

This compound has been identified as an inhibitor of the Hedgehog (Hh) signaling pathway, targeting the Gli transcription factors. This is particularly relevant in cancers where resistance to Smoothened (Smo) inhibitors develops.

Experimental Protocols: Anticancer Studies

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate overnight.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 5, 10, 25, 50 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.[6]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 540-595 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined from the dose-response curve.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells (e.g., 1 x 105 cells/well in a 24-well plate) and treat with desired concentrations of this compound for 24 hours.[7]

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions and incubate for 15-20 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

This technique is used to detect and quantify specific proteins in a sample.

-

Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt, Akt) overnight at 4°C.[1][8]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

This model is used to evaluate the antitumor efficacy of this compound in a living organism.

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 106 PANC-1 cells) into the flank of immunodeficient mice (e.g., nude mice).[6]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Treatment: Randomly assign mice to treatment groups and administer this compound (e.g., 40 or 80 mg/kg, orally or intraperitoneally) or a vehicle control.[6]

-

Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).

-